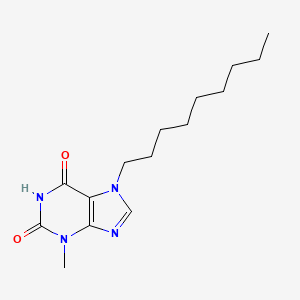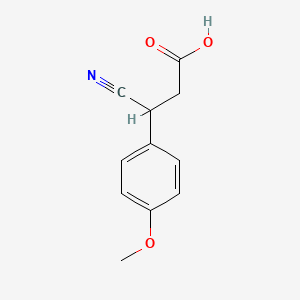![molecular formula C13H10ClN5OS B6577426 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 876709-13-6](/img/structure/B6577426.png)
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Vue d'ensemble
Description
2-(1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide (hereafter referred to as 2-CPSA) is an organic compound containing a pyrazolo[3,4-d]pyrimidine ring system with a sulfonylacetamide group. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, and has been studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
Anticancer Applications
The compound belongs to the pyrido[2,3-d]pyrimidines class, which has been studied for its broad spectrum of activities, including antitumor . These compounds have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Anti-inflammatory Applications
The pyrazole moiety, which is a part of the compound, has been shown to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Analgesic Applications
The pyrazole moiety has also been associated with analgesic properties . This indicates that the compound could potentially be used as a pain reliever.
Antioxidant Applications
The compound, due to the presence of the pyrazole moiety, may exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Anticonvulsant Applications
The pyrazole moiety has been associated with anticonvulsant properties . This suggests that the compound could potentially be used in the treatment of seizures.
Antimicrobial Applications
The pyrazole moiety has been shown to possess antimicrobial properties . This indicates that the compound could potentially be used in the treatment of bacterial infections.
Anti-mycobacterial Applications
The pyrazole moiety has been associated with anti-mycobacterial properties . This suggests that the compound could potentially be used in the treatment of mycobacterial infections.
Anti-depressant Applications
The pyrazole moiety has been associated with anti-depressant properties . This suggests that the compound could potentially be used in the treatment of depression.
Mécanisme D'action
Target of Action
The compound, 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, is a potent inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor, providing nanomolar inhibition with significant selectivity for PKB over the closely related kinase PKA . The compound binds to PKB, preventing the binding of ATP, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This binds to PKB, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound’s inhibition of PKB disrupts this pathway, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The compound’s inhibition of PKB results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity, which affects its ability to diffuse into cells, can impact its efficacy
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c14-8-1-3-9(4-2-8)19-12-10(5-18-19)13(17-7-16-12)21-6-11(15)20/h1-5,7H,6H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBXMHIHAJVQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154723 | |
| Record name | 2-[[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
CAS RN |
876709-13-6 | |
| Record name | 2-[[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876709-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6577352.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6577359.png)
![3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6577367.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6577372.png)
![5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6577374.png)
![N-(2,2,2-trifluoroethyl)-1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6577376.png)
![5-(4-chlorophenyl)-2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6577386.png)
![N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6577392.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)
![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide](/img/structure/B6577439.png)